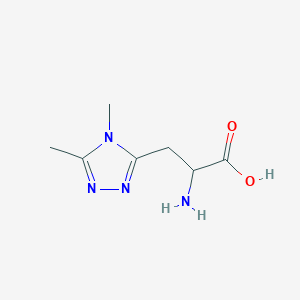
2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It features a unique structure with a triazole ring, which is known for its stability and versatility in various chemical reactions
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with biological targets.
Biochemical Pathways
Similar compounds have been found to interact with a variety of biochemical pathways . For example, indole derivatives have been found to have a significant impact on various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds such as indole derivatives are known to have broad-spectrum biological activities , which suggests they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown a variety of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by a variety of factors, including the specific biological environment and the presence of other compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic conditions.
Amino Acid Backbone Construction: The amino acid backbone is constructed by reacting the triazole intermediate with a suitable α-amino acid precursor, such as alanine, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the triazole ring or the amino acid backbone, resulting in reduced forms of the compound.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of the triazole ring.
Reduced Derivatives: Reduced forms of the triazole ring or amino acid backbone.
Substituted Derivatives: Compounds with different substituents on the triazole ring.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(1,2,4-triazol-3-yl)propanoic acid: Lacks the dimethyl groups on the triazole ring.
2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid: Contains only one methyl group on the triazole ring.
2-Amino-3-(5-methyl-1,2,4-triazol-3-yl)propanoic acid: Contains a methyl group at a different position on the triazole ring.
Uniqueness: The presence of two methyl groups on the triazole ring in 2-Amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-4-9-10-6(11(4)2)3-5(8)7(12)13/h5H,3,8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTXXIMMDFHXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
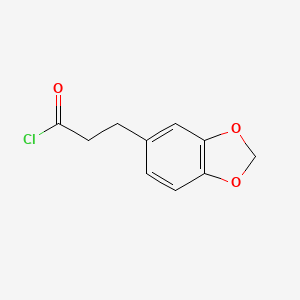
![methyl 5-fluoro-3H-benzo[e]indole-2-carboxylate](/img/structure/B2814750.png)

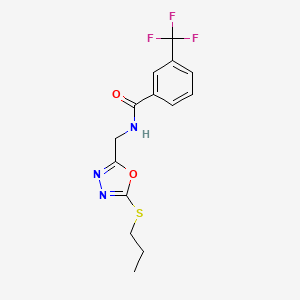
![N-[2,2-bis(furan-2-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2814755.png)
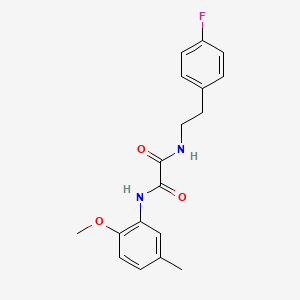

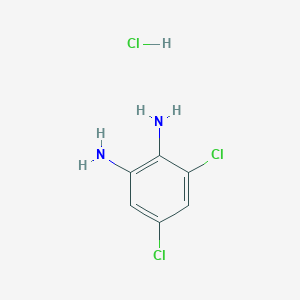
![N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2814761.png)
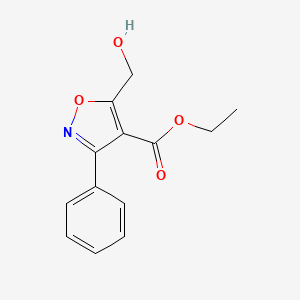
![Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)-](/img/structure/B2814763.png)
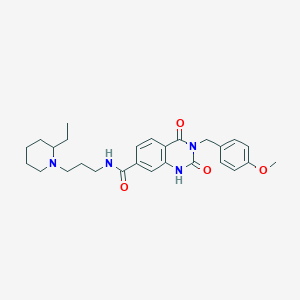
![N-(2-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2814768.png)
![3-methoxy-2-methyl-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2H-indazole](/img/structure/B2814769.png)
